4-(pentyloxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
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Overview
Description
4-(pentyloxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a pentyloxy group and a pyrazinyl-imidazolyl-ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pentyloxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The benzamide core can be synthesized through the reaction of 4-hydroxybenzoic acid with pentyl bromide in the presence of a base such as potassium carbonate to form 4-pentyloxybenzoic acid. This is followed by the conversion to the benzamide via reaction with thionyl chloride and subsequent reaction with ammonia or an amine.
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Synthesis of the Pyrazinyl-Imidazolyl Moiety: : The pyrazinyl-imidazolyl moiety can be synthesized through a multi-step process involving the formation of the pyrazine ring followed by the introduction of the imidazole ring. This typically involves cyclization reactions and the use of reagents such as hydrazine and glyoxal.
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Coupling of the Two Moieties: : The final step involves coupling the benzamide core with the pyrazinyl-imidazolyl moiety. This can be achieved through a nucleophilic substitution reaction where the amine group of the pyrazinyl-imidazolyl moiety reacts with the benzamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyloxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the benzamide core, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazinyl and imidazolyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of pentyloxybenzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazinyl-imidazolyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(pentyloxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for the development of new drugs.
Industry
In industry, the compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(pentyloxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(pentyloxy)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
- 4-(pentyloxy)-N-(2-(2-(quinolin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
- 4-(pentyloxy)-N-(2-(2-(thiazol-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
Uniqueness
4-(pentyloxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is unique due to the presence of the pyrazinyl-imidazolyl moiety. This moiety imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds. The pyrazine ring, in particular, is known for its ability to interact with various biological targets, potentially leading to unique pharmacological effects.
Properties
IUPAC Name |
4-pentoxy-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-2-3-4-15-28-18-7-5-17(6-8-18)21(27)25-12-14-26-13-11-24-20(26)19-16-22-9-10-23-19/h5-11,13,16H,2-4,12,14-15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDWVIUGJPNYON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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